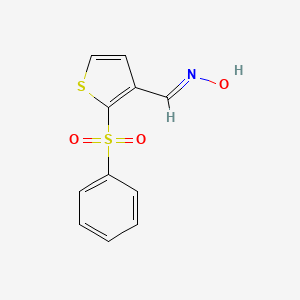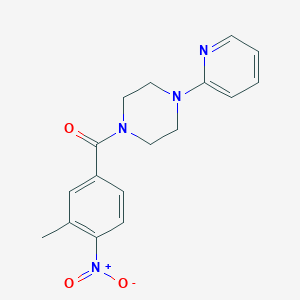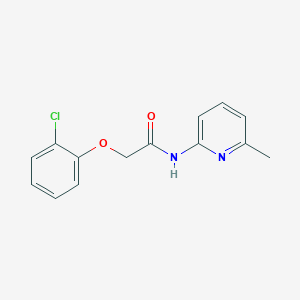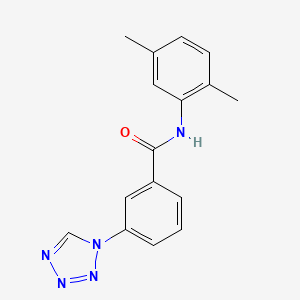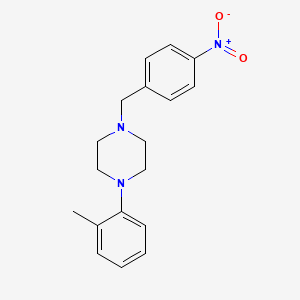![molecular formula C20H16FN3 B5798179 3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)
3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile, also known as DPA-714, is a promising compound in the field of molecular imaging. It belongs to the family of pyrrole-based ligands that selectively bind to the translocator protein (TSPO) in the outer mitochondrial membrane. This protein is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. Due to its involvement in these processes, TSPO has been implicated in several diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
Mechanism of Action
3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile binds to TSPO, which is expressed in several cell types, including microglia, astrocytes, and endothelial cells. TSPO is involved in the transport of cholesterol into the mitochondria, where it is converted into steroid hormones. In addition, TSPO is involved in the regulation of apoptosis and inflammation. By binding to TSPO, this compound can modulate these processes and has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, particularly in the context of neuroinflammation. It can modulate the expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function. These effects are thought to contribute to the neuroprotective effects of this compound in several neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile is its high selectivity for TSPO, which allows for specific imaging of neuroinflammation. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for clinical use. However, one of the limitations of this compound is its relatively low binding affinity for TSPO, which can affect the sensitivity of PET imaging. Furthermore, this compound has been shown to have limited uptake in certain brain regions, which can affect its ability to detect neuroinflammation in these areas.
Future Directions
Several future directions for the use of 3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile in molecular imaging have been proposed. One of the main areas of interest is the use of this compound in the early detection of neuroinflammation in neurodegenerative disorders. In addition, this compound has been proposed as a potential tool for monitoring the efficacy of anti-inflammatory therapies in these diseases. Furthermore, the development of more potent TSPO ligands, with higher binding affinity and selectivity, could improve the sensitivity and specificity of PET imaging using this compound.
Synthesis Methods
The synthesis of 3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile involves several steps, starting from commercially available starting materials. The first step involves the formation of the pyrrole ring, followed by the introduction of the pyridine and fluorophenyl moieties. The final step involves the addition of the acrylonitrile group. The overall yield of the synthesis is around 20%, and the compound can be purified by column chromatography.
Scientific Research Applications
3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile has been extensively studied in the field of molecular imaging, particularly in the context of neurodegenerative disorders. It has been shown to selectively bind to TSPO, which is upregulated in several neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By binding to TSPO, this compound can be used as a radiotracer in positron emission tomography (PET) imaging to visualize the extent of neuroinflammation in these diseases.
properties
IUPAC Name |
(E)-3-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3/c1-14-11-17(15(2)24(14)20-5-3-4-10-23-20)12-18(13-22)16-6-8-19(21)9-7-16/h3-12H,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHOMYFEARWHO-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

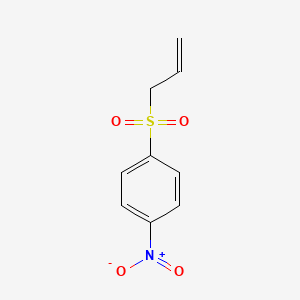
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)

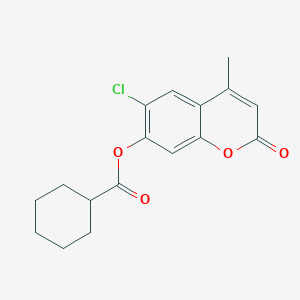
![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)
